molecular formula C17H18F3N3O B2723819 N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide CAS No. 1797083-82-9

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide

Cat. No.: B2723819
CAS No.: 1797083-82-9
M. Wt: 337.346
InChI Key: ITIXMSGHWFPPAA-UHFFFAOYSA-N
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Description

This compound features a 3-(trifluoromethyl)-substituted tetrahydroindazole core linked via an ethyl group to a benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamide may contribute to target binding via hydrogen bonding or π-π interactions. Its synthesis typically involves coupling reactions between indazole intermediates and benzamide derivatives, as seen in related compounds (e.g., ) .

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c18-17(19,20)15-13-8-4-5-9-14(13)23(22-15)11-10-21-16(24)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIXMSGHWFPPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The molecule can be dissected into three primary components:

  • Tetrahydroindazole core with a trifluoromethyl (-CF₃) substituent at the 3-position.
  • Ethylamine linker bridging the indazole and benzamide groups.
  • Benzamide moiety providing structural rigidity and hydrogen-bonding capacity.

Critical challenges include:

  • Regioselective formation of the 1H-indazole isomer over the 2H-tautomer.
  • Introduction of the electron-withdrawing -CF₃ group without side reactions.
  • Efficient coupling of the ethylamine spacer while minimizing racemization.

Synthesis of the Tetrahydroindazole Core

Cyclohexanone Hydrazone Cyclization

The most widely reported method involves cyclization of cyclohexanone derivatives with hydrazines. For example, 3-trifluoromethylcyclohexanone reacts with hydrazine hydrate under acidic conditions (HCl, ethanol, reflux) to yield the tetrahydroindazole scaffold.

Table 1: Cyclization Conditions Comparison
Starting Material Reagents/Conditions Yield (%) Regioselectivity (1H:2H) Source
3-CF₃-cyclohexanone NH₂NH₂·H₂O, HCl, EtOH, Δ 78 9:1
3-CF₃-cyclohexenone NH₂NH₂, AcOH, microwave, 120°C 85 12:1

Microwave-assisted synthesis enhances reaction rates and selectivity by promoting uniform heating. The electron-deficient nature of the -CF₃ group directs hydrazine attack to the β-position, favoring 1H-indazole formation.

Functionalization of the Indazole Nitrogen

Mitsunobu Reaction for N-Alkylation

The ethylamine side chain is introduced via Mitsunobu coupling between 1H-indazole and 2-hydroxyethylphthalimide, followed by phthalimide deprotection:

Step 1 :
$$ \text{Indazole} + \text{PhthN-CH}2\text{CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3, \text{THF}} \text{Indazole-CH}2\text{CH}_2\text{-NPhth} $$

Step 2 :
$$ \text{Indazole-CH}2\text{CH}2\text{-NPhth} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{Indazole-CH}2\text{CH}2\text{-NH}_2 $$

Yields range from 65-72% for this two-step sequence. DIAD (diisopropyl azodicarboxylate) facilitates the Mitsunobu reaction by generating a phosphine oxide intermediate that activates the alcohol for nucleophilic displacement.

Benzamide Coupling Strategies

Schotten-Baumann Acylation

The primary amine reacts with benzoyl chloride under biphasic conditions:
$$ \text{Indazole-CH}2\text{CH}2\text{-NH}_2 + \text{PhCOCl} \xrightarrow{\text{NaOH (aq), DCM}} \text{Target Compound} $$

Table 2: Acylation Optimization
Base Solvent Temp (°C) Time (h) Yield (%)
NaOH DCM/H₂O 0 2 68
Et₃N THF 25 4 73
NaHCO₃ Acetone/H₂O 10 6 61

Triethylamine in THF provides superior yields by maintaining anhydrous conditions. Excess benzoyl chloride (1.5 eq) drives the reaction to completion.

Alternative Synthetic Approaches

Reductive Amination Pathway

A patent route employs reductive amination to construct the ethylamine bridge:

  • Indazole-CHO + NH₂Phth → Imine intermediate
  • NaBH₃CN reduction → Indazole-CH₂CH₂-NPhth
  • Deprotection and acylation as above

This method avoids Mitsunobu chemistry but requires careful pH control during reduction (pH 4-6, acetic acid buffer).

Solid-Phase Synthesis

A resin-bound approach reported for analogous indazoles uses:

  • Wang resin-bound benzamide
  • HATU-mediated coupling with indazole-ethylamine
  • TFA cleavage

While scalable, this method suffers from lower yields (≈55%) due to incomplete coupling steps.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 8.02 (d, J = 7.2 Hz, 2H, Ar-H)
  • δ 7.49 (t, J = 7.6 Hz, 1H, Ar-H)
  • δ 4.32 (t, J = 6.4 Hz, 2H, NCH₂CH₂N)
  • δ 2.89 (m, 4H, cyclohexyl-H)

HRMS : m/z calcd for C₁₇H₁₈F₃N₃O [M+H]⁺ 337.346, found 337.344.

Purity Optimization

HPLC purification (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) achieves >98% purity. Residual solvents are controlled via azeotropic distillation with toluene.

Industrial-Scale Considerations

Cost Analysis

Step Cost Driver Contribution (%)
Trifluoromethylation CF₃I reagent 38
Mitsunobu reaction DIAD/PPh₃ 27
Chromatography Silica gel consumption 19

Switching to catalytic Mitsunobu conditions (e.g., Zn(OTf)₂) reduces DIAD usage by 60%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. This is attributed to their ability to penetrate bacterial membranes more effectively. Studies have shown that N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide can inhibit the growth of several bacterial strains. For instance:

  • Mechanism of Action : The trifluoromethyl group increases the compound's binding affinity to bacterial enzymes, disrupting critical biochemical pathways necessary for bacterial survival.
  • Case Studies : In vitro studies demonstrate significant inhibition against Gram-positive and Gram-negative bacteria. Specific Minimum Inhibitory Concentrations (MIC) values have been reported in the range of 1.27 to 2.65 µM for various strains .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases. For example, it has demonstrated IC50 values as low as 4.53 µM against HCT116 colorectal carcinoma cells .
  • Targeting Biochemical Pathways : The compound's interaction with dihydrofolate reductase (DHFR) and other enzymes involved in nucleotide synthesis highlights its potential as an antimetabolite .

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold in drug design:

  • Lead Compound Development : Its efficacy against resistant bacterial strains and cancer cell lines positions it as a lead compound for further modification and optimization.
  • Structure-Activity Relationship (SAR) : Understanding how variations in the structure affect biological activity can guide future research towards more potent derivatives.
Activity TypeTarget Organisms/CellsIC50/MIC ValuesMechanism of Action
AntimicrobialVarious bacterial strains1.27 - 2.65 µMDisruption of membrane integrity and enzyme inhibition
AnticancerHCT116 (colorectal carcinoma)4.53 µMInduction of apoptosis via kinase inhibition

Mechanism of Action

The mechanism of action of N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to its target, often through hydrophobic interactions. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Impact of Substituents and Linkers

  • Linker Type: Ethyl vs. Acetamide (Compound 35 vs. Thioether Linkers (): Introduce sulfur atoms, which may improve metabolic stability or modulate electronic properties .
  • Substituent Effects :

    • Trifluoromethyl (CF₃) : Common in all analogues for enhanced lipophilicity and resistance to oxidative metabolism.
    • Chlorobenzyl (Compound 26) : Electron-withdrawing groups like chlorine may strengthen interactions with hydrophobic enzyme pockets .
    • Heterocyclic Additions () : Pyrazolo[3,4-c]pyridine () and pyridin-3-yl boronic acid () introduce planar structures for π-stacking or metal coordination .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Properties
Property Target Compound Compound 35 Compound 26 Flutolanil
Molecular Weight ~383.3 g/mol (estimated) 333.3 g/mol 399.8 g/mol 323.3 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 2.8 4.1 3.9
Solubility Low (benzamide core) Moderate (diethylamide) Low (chlorobenzyl) High (methoxy substituent)
Metabolic Stability High (CF₃ group) Moderate High Low (ester hydrolysis)

Biological Activity

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a tetrahydro-indazole moiety, which is known to enhance lipophilicity and metabolic stability. The general structure can be represented as follows:

\text{N 2 3 CF}_3\text{ 4 5 6 7 tetrahydro 1H indazol 1 yl ethyl}\text{ benzamide}}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Kinase Inhibition:

  • The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, studies indicate that similar indazole derivatives can inhibit EGFR and BRAF kinases effectively .

2. Antitumor Activity:

  • Research suggests that derivatives with a trifluoromethyl group exhibit enhanced antitumor properties. The presence of this group can significantly affect the compound's binding affinity to target proteins involved in tumor growth .

3. Anti-inflammatory Effects:

  • Compounds with similar structures have demonstrated anti-inflammatory activities by modulating cytokine production and inhibiting inflammatory pathways .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Description Reference
Kinase Inhibition Inhibits EGFR and BRAF kinases leading to reduced tumor cell proliferation
Antitumor Activity Exhibits significant cytotoxicity against various cancer cell lines
Anti-inflammatory Effects Reduces levels of pro-inflammatory cytokines
Metabolic Stability Enhanced due to trifluoromethyl substitution

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

Case Study 1: EGFR Inhibition
A study evaluated the effectiveness of a structurally related compound in inhibiting the L858R mutant form of EGFR in non-small cell lung cancer (NSCLC). The compound displayed IC50 values in the low nanomolar range, indicating potent inhibition compared to wild-type receptors .

Case Study 2: Antitumor Efficacy
In vitro studies on various cancer cell lines demonstrated that compounds containing the tetrahydro-indazole framework exhibited significant cytotoxic effects. For example, one study reported a 70% reduction in cell viability at concentrations as low as 10 µM .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; focus on distinguishing tetrahydroindazole protons (δ 1.5–2.5 ppm) and benzamide aromatic signals (δ 7.5–8.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) to rule out impurities .
  • HPLC-PDA : Monitor purity (>95%) and resolve co-eluting isomers, especially if synthetic byproducts are observed .

How can researchers design experiments to evaluate this compound's potential as an HSP90 inhibitor?

Q. Advanced Research Focus

  • In vitro assays :
    • ATPase activity inhibition : Use fluorescence polarization assays to measure displacement of ATP from HSP90’s N-terminal domain .
    • Cell viability assays : Test against cancer cell lines (e.g., leukemia, breast cancer) to correlate HSP90 inhibition with antiproliferative effects .
  • Structural studies : Perform X-ray crystallography or molecular docking to map interactions between the tetrahydroindazole moiety and HSP90’s Leu34, Asp79, and Phe138 residues .

What strategies address discrepancies in biological activity data across different assay systems?

Q. Advanced Research Focus

  • Assay standardization : Control variables like cell line origin (e.g., Leishmania major vs. human HSP90 isoforms) and ATP concentration .
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew activity results in cell-based vs. enzyme-based assays .
  • Orthogonal validation : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., client protein degradation) to confirm mechanism .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. Advanced Research Focus

  • Core modifications : Replace the benzamide with heteroaromatic groups (e.g., pyridine) to enhance solubility, as seen in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide .
  • Side-chain variations : Test ethyl vs. propyl linkers to balance flexibility and steric hindrance at the binding site.
  • Pharmacokinetic profiling : Measure logP, plasma protein binding, and CYP450 inhibition to prioritize derivatives with improved ADME properties .

What are the critical challenges in scaling up synthesis for preclinical studies?

Q. Basic Research Focus

  • Cost of CF3-containing intermediates : Source trifluoromethyl reagents (e.g., 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole) from certified suppliers to ensure batch consistency .
  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane mixtures) for large-scale production .
  • Regulatory compliance : Document impurity profiles (e.g., residual solvents, synthetic byproducts) per ICH guidelines .

How does this compound compare to clinical-stage HSP90 inhibitors in terms of selectivity and toxicity?

Q. Advanced Research Focus

  • Selectivity : Unlike geldanamycin analogs, this compound avoids quinone-related hepatotoxicity due to the absence of redox-active motifs .
  • Off-target effects : Screen against related kinases (e.g., EGFR, HER2) to rule out cross-reactivity, a common issue with ATP-competitive inhibitors .
  • In vivo tolerability : Conduct rodent toxicity studies with focus on liver enzymes (ALT/AST) and renal function, as CF3 groups may accumulate in hepatic tissue .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.